molecular formula C17H19N5O2S B6528725 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfanyl)butanamide CAS No. 1019102-11-4

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfanyl)butanamide

Cat. No.: B6528725
CAS No.: 1019102-11-4
M. Wt: 357.4 g/mol
InChI Key: IHHXOQCNYSDGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfanyl)butanamide is a heterocyclic organic compound featuring a pyrazole-oxadiazole core linked to a phenylsulfanyl butanamide chain. Its structural complexity arises from the integration of multiple pharmacophoric motifs:

  • A 1,5-dimethylpyrazole moiety, known for metabolic stability and hydrogen-bonding capabilities .
  • A 4-(phenylsulfanyl)butanamide side chain, contributing to lipophilicity and steric bulk.

Its crystallographic characterization likely employs SHELX software, a standard for small-molecule refinement .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-12-11-14(21-22(12)2)16-19-20-17(24-16)18-15(23)9-6-10-25-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXOQCNYSDGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () serves as a key structural analog. Below is a comparative analysis:

Property Target Compound Analog ()
Core Structure 1,3,4-Oxadiazole integrated with pyrazole Pyrazolone (3-oxo-2,3-dihydro-1H-pyrazole)
Sulfanyl Group Phenylsulfanyl (bulky, lipophilic) Methylsulfanyl (smaller, less lipophilic)
Amide Chain Butanamide (longer chain, increased flexibility) Acetamide (shorter chain, reduced flexibility)
Hydrogen Bond Donors 1 (amide NH) 2 (pyrazolone NH and amide NH)
Hydrogen Bond Acceptors 5 (oxadiazole N/O, pyrazole N, amide O) 4 (pyrazolone O, amide O, sulfanyl S)
Molecular Weight Higher (~403.5 g/mol, estimated) Lower (~353.4 g/mol, reported)

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound : The oxadiazole ring likely enhances planarity, promoting π-π interactions. The phenylsulfanyl group may induce steric hindrance, affecting crystal packing. Hydrogen bonds involving the amide NH and oxadiazole N/O atoms are probable, as observed in related structures .
  • Analog () : The pyrazolone ring forms intermolecular N–H···O hydrogen bonds, creating a dimeric motif. The methylsulfanyl group participates in weaker C–H···S interactions, contributing to a layered crystal structure .

Physicochemical Implications

  • Metabolic Stability : The oxadiazole ring in the target compound is less prone to oxidative metabolism than the pyrazolone core in the analog, which contains a reactive ketone group.
  • Synthetic Complexity : The oxadiazole formation (via cyclization of thiosemicarbazides) may require harsher conditions than the acetamide coupling in the analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.